molecular formula C10H11BrN2O B11761788 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B11761788
M. Wt: 255.11 g/mol
InChI Key: ODYYDFGCYKJANM-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11BrN2O. It is a derivative of indazole, a bicyclic heterocycle that is commonly found in various biologically active compounds. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol typically involves the bromination of 3-methylindazole followed by the introduction of an ethan-1-ol group. One common method includes the following steps:

    Bromination: 3-Methylindazole is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.

    Alkylation: The brominated product is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethanone.

    Reduction: The major product is 2-(3-Methyl-1H-indazol-1-yl)ethan-1-ol.

    Substitution: The major products depend on the nucleophile used, such as 2-(5-Azido-3-methyl-1H-indazol-1-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-methyl-1H-indazol-1-yl)ethan-1-ol
  • 2-(5-Fluoro-3-methyl-1H-indazol-1-yl)ethan-1-ol
  • 2-(5-Iodo-3-methyl-1H-indazol-1-yl)ethan-1-ol

Uniqueness

2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

2-(5-bromo-3-methylindazol-1-yl)ethanol

InChI

InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3

InChI Key

ODYYDFGCYKJANM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)Br)CCO

Origin of Product

United States

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